2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound with a unique structure that includes a pyrimidine ring substituted with a 2-methylpropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aldehyde and an amine, the reaction proceeds through intermediate steps involving condensation and cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropylboronic acid
- 2-Methylpropan-1-ol
- 2-Methylpropyl ester derivatives
Uniqueness
Compared to similar compounds, 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid stands out due to its unique pyrimidine ring structure and the presence of both a keto group and a carboxylic acid group
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)3-7-10-6(9(13)14)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
MCXKGQWZBJKAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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